molecular formula C12H15N3O B14497431 1H-Imidazole-2-carboxamide, N-(2,6-dimethylphenyl)-4,5-dihydro- CAS No. 64124-47-6

1H-Imidazole-2-carboxamide, N-(2,6-dimethylphenyl)-4,5-dihydro-

Cat. No.: B14497431
CAS No.: 64124-47-6
M. Wt: 217.27 g/mol
InChI Key: YKEYJGXEPMWSMY-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes an imidazole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with imidazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxylic acid, while reduction may produce N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide .

Scientific Research Applications

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: It is investigated for its potential therapeutic uses, such as its role in pain management and anti-inflammatory effects.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with sodium channels, inhibiting their function and thereby affecting cellular processes. This inhibition can lead to various biological effects, such as pain relief and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide include:

Uniqueness

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

64124-47-6

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazole-2-carboxamide

InChI

InChI=1S/C12H15N3O/c1-8-4-3-5-9(2)10(8)15-12(16)11-13-6-7-14-11/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

YKEYJGXEPMWSMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NCCN2

Origin of Product

United States

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